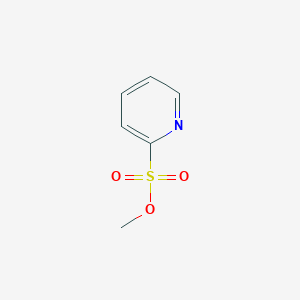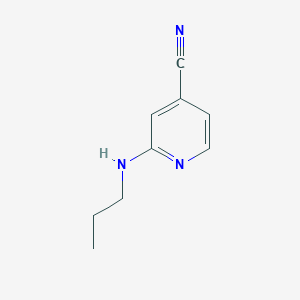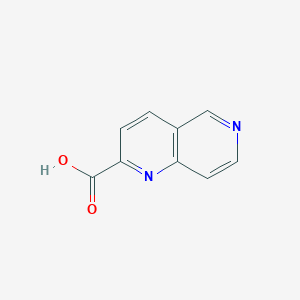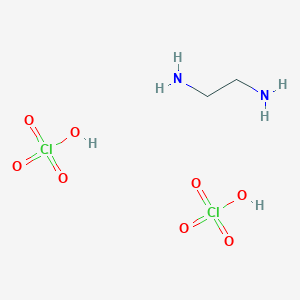
Ethane-1,2-diamine; bis(perchloric acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diamine; bis(perchloric acid) is a chemical compound that consists of ethane-1,2-diamine (also known as ethylenediamine) complexed with two molecules of perchloric acid. Ethane-1,2-diamine is a colorless liquid with an ammonia-like odor and is a basic amine. It is widely used as a building block in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia .
Industrial Production Methods
The industrial production of ethane-1,2-diamine involves large-scale synthesis using the aforementioned methods. The production process is optimized to ensure high yield and purity of the compound, which is essential for its various applications in chemical synthesis and other industries .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: Ethane-1,2-diamine can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the reactions of ethane-1,2-diamine include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of ethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various nitrogen-containing compounds .
Scientific Research Applications
Ethane-1,2-diamine; bis(perchloric acid) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethane-1,2-diamine; bis(perchloric acid) involves its interaction with molecular targets and pathways in biological systems. Ethane-1,2-diamine acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including the study of enzyme mechanisms and the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diaminopropane
- 1,3-Diaminopropane
- Ethylamine
- Ethylenedinitramine
Uniqueness
Ethane-1,2-diamine; bis(perchloric acid) is unique due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. Its versatility in chemical synthesis and wide range of applications in various fields further highlight its uniqueness .
Properties
CAS No. |
15718-71-5 |
|---|---|
Molecular Formula |
C2H9ClN2O4 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C2H8N2.ClHO4/c3-1-2-4;2-1(3,4)5/h1-4H2;(H,2,3,4,5) |
InChI Key |
CDGPZUQPOYESBE-UHFFFAOYSA-N |
SMILES |
C(CN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Canonical SMILES |
C(CN)N.OCl(=O)(=O)=O |
Synonyms |
1,2-Ethanediamine diperchlorate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



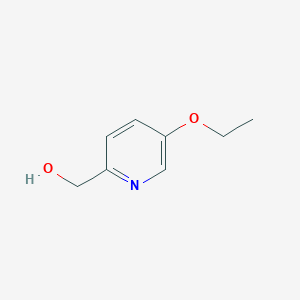
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
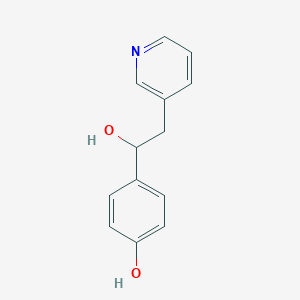
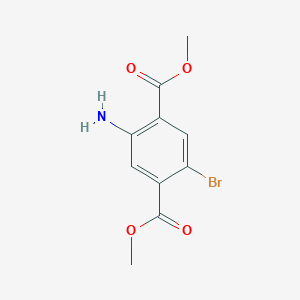
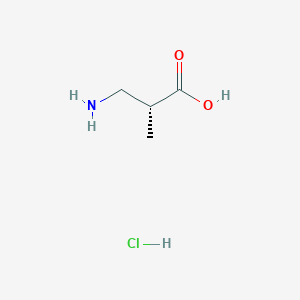
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

